Functional Calcium Antagonism Potency in Smooth Muscle: Trans-Diclofurime vs. cis-Diclofurime
Trans-diclofurime demonstrates high-potency functional calcium antagonism in K⁺-depolarized guinea pig taenia preparations, with a pA₂ of 8.3 ± 0.2 for inhibition of Ca²⁺-induced contractions. The cis isomer is 50-fold less potent (pA₂ = 6.6 ± 0.1), establishing critical stereochemical dependence for pharmacological activity [1]. For procurement and research use, the trans isomer is the pharmacologically relevant species; the cis isomer or an undefined isomeric mixture would yield substantially diminished target engagement.
| Evidence Dimension | Functional calcium antagonism potency (pA₂ vs. Ca²⁺-induced contractions) |
|---|---|
| Target Compound Data | Trans-diclofurime pA₂ = 8.3 ± 0.2 |
| Comparator Or Baseline | cis-Diclofurime pA₂ = 6.6 ± 0.1 |
| Quantified Difference | 50-fold greater potency of trans isomer (ΔpA₂ = 1.7, corresponding to ~50× difference in molar activity) |
| Conditions | K⁺-depolarized taenia preparations from guinea pig caecum; Ca²⁺-induced contractions |
Why This Matters
The 50-fold stereoselectivity ratio necessitates specification of trans-diclofurime for any research or industrial application requiring pharmacological activity; the cis isomer or racemic mixture cannot serve as a functional substitute.
- [1] Spedding M, Gittos M, Mir AK. Calcium antagonist properties of diclofurime isomers. I. Functional aspects. J Cardiovasc Pharmacol. 1987;9(4):461-468. doi:10.1097/00005344-198704000-00011. View Source
